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Compound of Interest

Compound Name: 5-Ethyl-3,5-dimethyloctane

Cat. No.: B15458292

This technical guide provides a comprehensive overview of the spectroscopic properties of the
branched alkane, 5-Ethyl-3,5-dimethyloctane. Designed for researchers, scientists, and
professionals in drug development, this document delves into the predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The
guide emphasizes the foundational principles behind spectroscopic analysis of saturated
hydrocarbons and outlines standardized protocols for data acquisition.

Introduction to 5-Ethyl-3,5-dimethyloctane

5-Ethyl-3,5-dimethyloctane is a saturated hydrocarbon with the molecular formula Ci12Hz6 and
a molecular weight of 170.33 g/mol [1][2][3]. As a branched alkane, its structure presents a
unique spectroscopic fingerprint that can be deciphered using a combination of analytical
techniques. Understanding this fingerprint is crucial for its identification and characterization in
various chemical contexts.

Molecular Structure:
Caption: Molecular structure of 5-Ethyl-3,5-dimethyloctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For a molecule like 5-Ethyl-3,5-dimethyloctane, both *H and 3C NMR provide
critical information about the connectivity and chemical environment of each atom.
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Predicted *H NMR Data

The *H NMR spectrum of 5-Ethyl-3,5-dimethyloctane is predicted to show a high degree of

signal overlap in the aliphatic region (typically 0.8-1.5 ppm), which is characteristic of branched

alkanes. The chemical shifts are influenced by the degree of substitution on the adjacent

carbon atoms.

Predicted Chemical

. Multiplicity Integration Assignment
Shift (6, ppm)
] -CHs (from two ethyl
~0.8-0.9 Triplet 6H
groups)
~0.8-0.9 Doublet 3H -CHs (at C3)
~0.9-1.0 Singlet 3H -CHs (at C5)
) -CH:z- and -CH-
~1.1-14 Multiplet 12H
protons
~1.4-1.6 Multiplet 2H -CH- proton (at C3)

Predicted **C NMR Data

The 3C NMR spectrum is expected to show distinct signals for each chemically non-equivalent
carbon atom. The chemical shifts are predicted based on the degree of substitution (methyl,

methylene, methine, and quaternary carbons).

Predicted Chemical Shift

© | Carbon Type Assignment
» PPM
~14 Primary (-CHs) Ethyl group methyls
~20-25 Primary (-CHs) Methyls at C3 and C5
Methylene carbons in the
~25-35 Secondary (-CH2)
octane and ethyl groups
~35-45 Tertiary (-CH) Methine carbon at C3
~35-45 Quaternary (C) Quaternary carbon at C5
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Experimental Protocol for NMR Data Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Ethyl-3,5-dimethyloctane in
about 0.6 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal dispersion.

e 1H NMR Acquisition:
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire a standard one-dimensional *H spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio.

o Integrate the signals and determine their multiplicities.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum to obtain singlets for each carbon.

o Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used
to differentiate between CH, CHz, and CHs groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane
like 5-Ethyl-3,5-dimethyloctane, the IR spectrum is expected to be relatively simple,
dominated by C-H stretching and bending vibrations.

Predicted IR Absorption Bands

Wavenumber (cm~—?) Vibration Type Intensity
2850-3000 C-H stretch Strong
1450-1470 -CH:z- bend (scissoring) Medium
1370-1380 -CHs bend (umbrella mode) Medium
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Experimental Protocol for IR Data Acquisition

o Sample Preparation: For a liquid sample like 5-Ethyl-3,5-dimethyloctane, a thin film can be
prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the clean salt plates.
o Place the sample in the spectrometer and record the sample spectrum.

o The instrument software will automatically subtract the background to produce the final IR

spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is highly dependent on its structure. For branched alkanes, fragmentation
is a key identification feature.

Predicted Mass Spectrum Data

The mass spectrum of 5-Ethyl-3,5-dimethyloctane is expected to show a very weak or absent
molecular ion peak (M*) at m/z 170 due to the high propensity for fragmentation at the
branching points[4][5][6]. The fragmentation of branched alkanes is driven by the formation of
more stable secondary and tertiary carbocations[6][7].
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miz Predicted Fragment Notes

170 (CiHa]* Molecular lon (M*) - expected
to be very weak or absent

141 [M - CzHs]* Loss of an ethyl group

127 [M - C3H7]* Loss of a propyl group

99 [M - CsH11]* Loss of a pentyl group

71 [CsHa1]* Pentyl cation

57 [CaHo]* Butyl cation

43 [CsH7]* Propyl cation

29 [C2Hs] Ethyl cation

Fragmentation Pathway:

Cleavage is favored at the C3 and C5 positions due to the formation of more stable

carbocations. The loss of the largest alkyl group at a branch point is generally preferred[7].

5-Ethyl-3,5-dimethyloctane
(m/z 170)

Mge at CBPeavage at C3 Cleavage at C5

Loss of C2Hs radical
[M-29]* (m/z 141)

Loss of CsH~ radical
[M-43]* (m/z 127)

Loss of CsH11 radical
[M-71]* (m/z 99)

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 5-Ethyl-3,5-dimethyloctane.

Experimental Protocol for Mass Spectrometry Data
Acquisition
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o Sample Introduction: The sample can be introduced into the mass spectrometer via a Gas
Chromatography (GC-MS) system, which is ideal for separating volatile compounds, or
through direct infusion.

« lonization: Electron lonization (El) is a common method for analyzing alkanes. An electron
beam bombards the sample molecules, causing them to ionize and fragment.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: An electron multiplier or other detector records the abundance of each ion,
generating the mass spectrum.

Conclusion

The spectroscopic analysis of 5-Ethyl-3,5-dimethyloctane, while seemingly straightforward for
a saturated hydrocarbon, reveals important details about its structure through the subtle
differences in chemical shifts, coupling patterns, and fragmentation behavior. This guide
provides a predictive framework for the NMR, IR, and MS data of this molecule, grounded in
the fundamental principles of spectroscopy. These predicted data and outlined protocols serve
as a valuable resource for the identification and characterization of this and similar branched
alkanes in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 5-Ethyl-3,5-
dimethyloctane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15458292#spectroscopic-data-of-5-ethyl-3-5-
dimethyloctane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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